

4-(3-Isocyanopropyl)morpholine structure and properties.

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Compound of Interest

Compound Name: 4-(3-Isocyanopropyl)morpholine

CAS No.: 32835-58-8

Cat. No.: B1586870

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Technical Monograph: 4-(3-Isocyanopropyl)morpholine

Functional Class: Isocyanide (Isonitrile) Building Block Primary Application: Multicomponent Reactions (Ugi, Passerini) in Drug Discovery

Executive Summary

4-(3-Isocyanopropyl)morpholine is a bifunctional reagent combining a reactive isocyanide group with a morpholine moiety.^[1] In medicinal chemistry, it serves a dual purpose: the isocyanide functionality enables rapid assembly of complex peptidomimetic scaffolds via Multicomponent Reactions (MCRs), while the morpholine tail improves the physicochemical profile (solubility, metabolic stability) of the resulting hits. This guide provides a validated framework for its synthesis, handling, and deployment in high-throughput chemistry.

Chemical Structure & Physicochemical Properties

The molecule consists of a propyl linker connecting a tertiary amine (morpholine) and a terminal isocyanide. The isocyanide carbon is formally divalent, possessing a lone pair and a vacant p-orbital, driving its unique reactivity with nucleophiles and electrophiles (α -addition).

Table 1: Physicochemical Profile

Property	Value / Description
CAS Number	32835-58-8
IUPAC Name	4-(3-Isocyanopropyl)morpholine
Synonyms	3-Morpholinopropyl isocyanide; 3-Isocyano-1-morpholinopropane
Molecular Formula	C ₈ H ₁₄ N ₂ O
Molecular Weight	154.21 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~227–228 °C (at 760 mmHg)
Density	~0.97 g/cm ³
Solubility	Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water
Functional Groups	Isocyanide (-N≡C), Morpholine ether/amine

Spectroscopic Signature (Expected)

- IR Spectrum: A sharp, characteristic absorption band at 2130–2150 cm⁻¹ (stretching vibration of the -N≡C group).[1]
- ¹H NMR (CDCl₃):
 - ~3.70 ppm (t, 4H, morpholine O-CH₂).[1]
 - ~3.45 ppm (t, 2H, -CH₂-NC).[1]
 - ~2.45 ppm (m, 6H, morpholine N-CH₂ + propyl N-CH₂).[1]

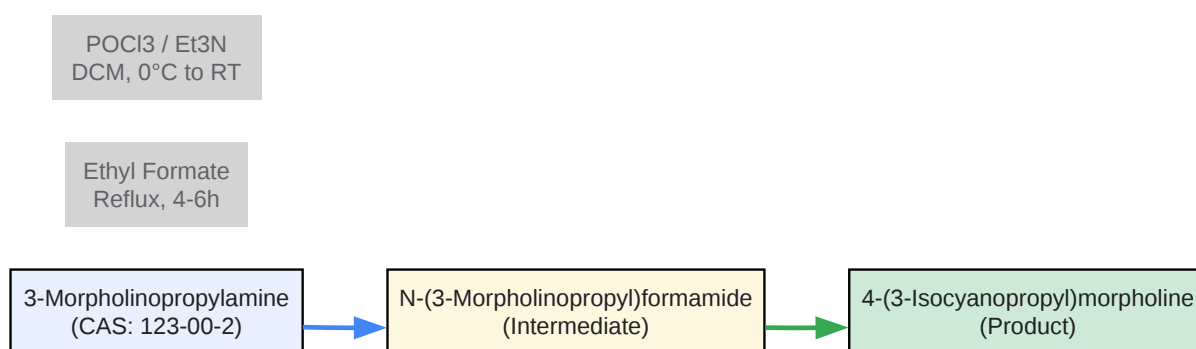
- ~1.80 ppm (quint, 2H, central propyl -CH₂-).[1]

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing **4-(3-Isocyanopropyl)morpholine** involves the formylation of the precursor amine followed by dehydration.[1]

Reaction Pathway Visualization

The following diagram illustrates the two-step conversion from 3-morpholinopropylamine.



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Caption: Two-step synthesis via formylation and dehydration.[1][2] Step 2 requires strict temperature control to prevent polymerization.

Detailed Experimental Protocol

Step 1: Formylation

- Charge a reaction vessel with 3-morpholinopropylamine (1.0 eq).
- Add Ethyl formate (3.0 eq) dropwise.[1]
- Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of amine).
- Remove excess ethyl formate and ethanol byproduct under reduced pressure.[1]

- Result: N-(3-morpholinopropyl)formamide (Quantitative yield, usually used without further purification).[1]

Step 2: Dehydration (POCl₃ Method)

- Dissolve the formamide intermediate (1.0 eq) in dry Dichloromethane (DCM) (5 mL/mmol) and Triethylamine (Et₃N) (3.5 eq).
- Cool the solution to -5°C to 0°C (ice/salt bath).
- Add Phosphorus Oxychloride (POCl₃) (1.1 eq) dropwise over 30 minutes. Caution: Exothermic.[1]
- Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.
- Quench: Pour the mixture into an ice-cold saturated Na₂CO₃ solution (slowly).
- Extraction: Extract with DCM (3x). Wash combined organics with brine.[1]
- Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (neutral alumina or silica with Et₃N-treated solvent) or vacuum distillation.

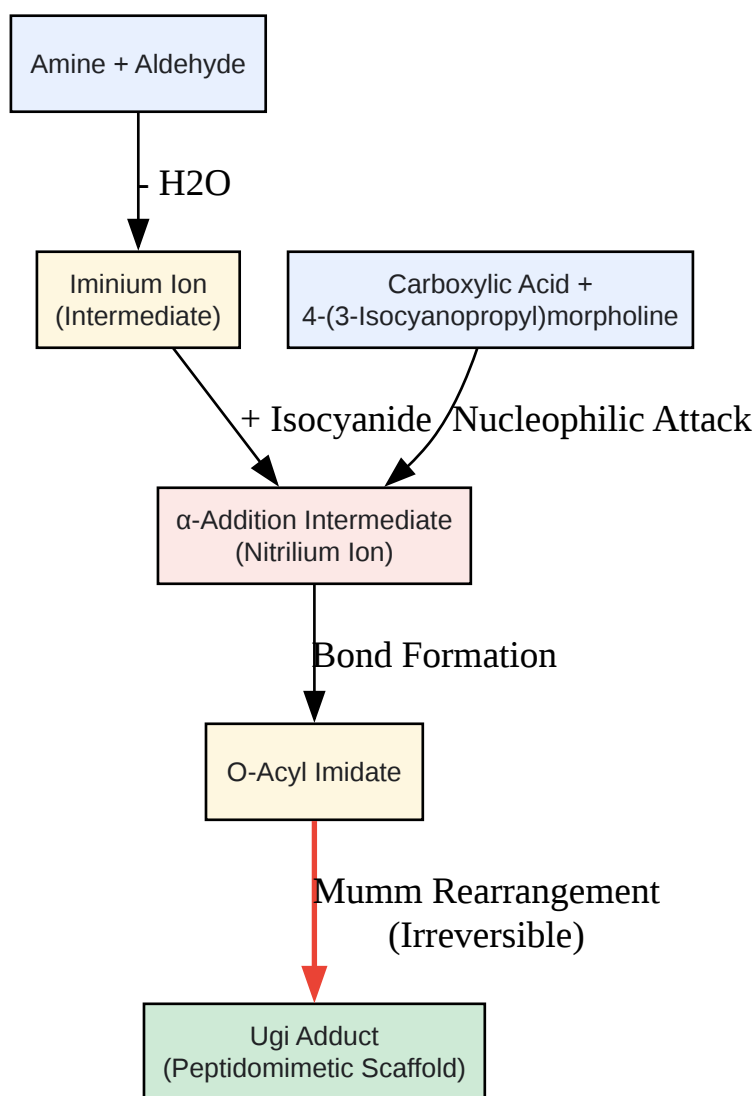
Reactivity Profile: The Ugi Reaction

The primary utility of **4-(3-Isocyanopropyl)morpholine** is in the Ugi 4-Component Reaction (U-4CR).[1] It reacts with an amine, an aldehyde/ketone, and a carboxylic acid to form an -acylamino amide.[3]

Mechanism of Action

The isocyanide carbon undergoes

-addition from the iminium ion (formed by amine+aldehyde) and the carboxylate, followed by a Mumm rearrangement.



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Caption: The Ugi 4-CR mechanism. The isocyanide (C-terminal) insertion is the diversity-generating step.

Strategic Advantages in Drug Design

- **Solubility Handle:** The morpholine ring typically lowers LogP and increases aqueous solubility (pKa ~8.3), addressing "brick dust" issues common in high-throughput screening libraries.[1]
- **Target Interaction:** The morpholine oxygen can serve as a hydrogen bond acceptor in protein active sites.[1]

- Linker Versatility: The propyl chain provides flexibility, preventing steric clash between the morpholine head and the core scaffold.

Handling, Stability & Safety

Isocyanides are notorious for their odor and potential toxicity.^{[1][4]} Strict adherence to safety protocols is mandatory.

Hazard Identification

- Odor: Extremely pungent, "god-awful" smell.^[1] Detectable at ppb levels.^{[1][5]}
- Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.^{[6][7][8]} (GHS Category 4 Acute Tox).^{[1][6][7][8]}
- Reactivity: Stable at room temperature but hydrolyzes in strong acids to form the formamide.^[1]

Odor Abatement Protocol (The "Bleach Kill")

All glassware and spills must be treated with an oxidizing agent before removal from the fume hood.

- Reagent: Prepare a solution of 10% Sodium Hypochlorite (Bleach) or dilute Nitric Acid.^[1]
- Procedure: Rinse all flasks, syringes, and needles with the bleach solution.
- Chemistry: The oxidant converts the isocyanide (-NC) into the odorless isocyanate (-NCO) or carbamate.^[1]
 - Reaction:

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